1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol
CAS No.: 414880-45-8
Cat. No.: VC4729769
Molecular Formula: C12H15F2NO
Molecular Weight: 227.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 414880-45-8 |
|---|---|
| Molecular Formula | C12H15F2NO |
| Molecular Weight | 227.255 |
| IUPAC Name | 1-[(2,4-difluorophenyl)methyl]piperidin-4-ol |
| Standard InChI | InChI=1S/C12H15F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 |
| Standard InChI Key | OOHWQQRRJBOFKI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)CC2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Optimization Challenges
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Steric Hindrance: The bulky 2,4-difluorobenzyl group may necessitate elevated temperatures or prolonged reaction times for complete substitution .
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Purification: The polar hydroxyl group complicates isolation, often requiring chromatography or recrystallization .
Biological and Pharmacological Applications
Role as a Pharmaceutical Intermediate
1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol serves as a precursor in the synthesis of bioactive molecules. For example:
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Risperidone Impurities: Structural analogs, such as 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Impurity B), are critical in quality control for antipsychotic drugs .
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Antitussive Agents: Piperidin-4-ol derivatives like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol are intermediates in Fenspiride HCl synthesis, highlighting the therapeutic relevance of this scaffold .
Related Compounds and Structural Analogs
Comparative Analysis
The following table highlights structurally related compounds and their applications:
Table 2: Structural Analogs of 1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol
Analytical and Characterization Data
Spectroscopic Profiles
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NMR: The NMR spectrum would exhibit signals for the piperidine ring (δ 1.5–2.5 ppm), hydroxyl proton (δ 1.8–2.2 ppm), and aromatic protons from the difluorophenyl group (δ 6.8–7.2 ppm) .
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 227.1 ([M+H]) .
Solubility and Stability
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Solubility: Limited aqueous solubility due to the lipophilic difluorophenyl group; soluble in DMSO or ethanol.
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Stability: Susceptible to oxidation at the hydroxyl group, necessitating storage under inert atmospheres.
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